
3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as an aldehyde or ketone, under controlled conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions help elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products.
3-Dimethylaminoacrolein: An organic compound with similar functional groups and reactivity.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Properties
CAS No. |
138054-51-0 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
3-(dimethylamino)-5-methyl-9-methylideneundeca-5,10-dien-2-one |
InChI |
InChI=1S/C15H25NO/c1-7-12(2)9-8-10-13(3)11-15(14(4)17)16(5)6/h7,10,15H,1-2,8-9,11H2,3-6H3 |
InChI Key |
AQJVGCPHXLHIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C=C)CC(C(=O)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


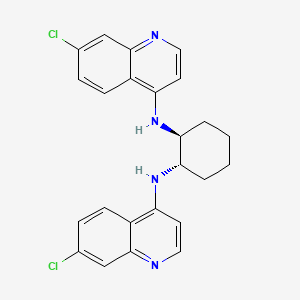
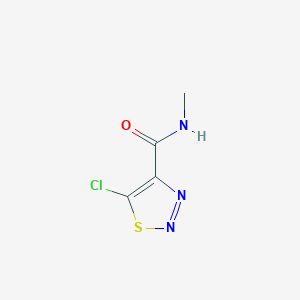

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)


![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
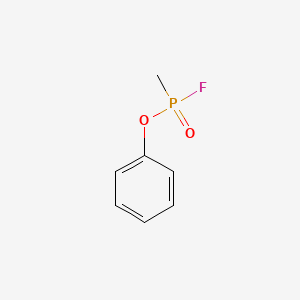
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

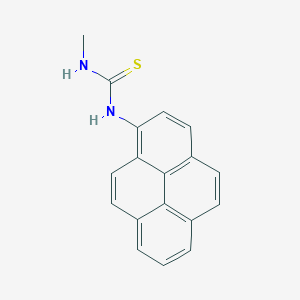
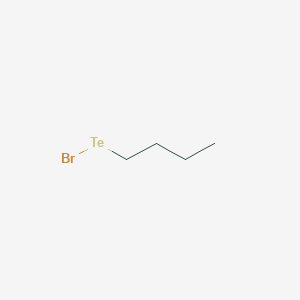
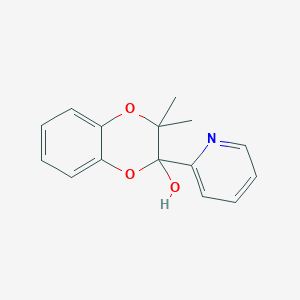
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
